molecular formula C15H11N3O4 B5869849 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide

2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide

Cat. No. B5869849
M. Wt: 297.26 g/mol
InChI Key: DZAKGCORYFAQBX-UXBLZVDNSA-N
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Description

2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide, also known as MNFA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNFA belongs to the class of acrylamide derivatives and has been found to possess potent anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The exact mechanism of action of 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide is not fully understood, but it is believed to act through multiple pathways. 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has been found to have several biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a key role in tissue remodeling and inflammation. In addition, 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has also been found to be stable under a wide range of conditions, making it suitable for use in various experimental setups. However, 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has some limitations as well. The compound has low solubility in water, which may limit its use in certain experimental setups. In addition, 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has several potential future directions for research. One area of interest is the development of 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the study of the pharmacokinetic properties of 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide in vivo, which could provide valuable information for the development of 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide-based drugs. Furthermore, 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide could be used as a lead compound for the development of new anti-inflammatory, anti-cancer, and anti-microbial drugs. Finally, the study of the mechanism of action of 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide could provide valuable insights into the molecular pathways involved in inflammation, cancer, and bacterial growth.

Synthesis Methods

2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide can be synthesized using a simple and efficient method that involves the reaction of 2-methyl-5-nitrophenylfuran-3-carbaldehyde and cyanoacetamide in the presence of a base catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization methods.

Scientific Research Applications

2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has been extensively studied for its potential therapeutic applications in various fields of medicine. The compound has been found to possess potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has also been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide has been found to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

(E)-2-cyano-3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-9-2-3-11(18(20)21)7-13(9)14-5-4-12(22-14)6-10(8-16)15(17)19/h2-7H,1H3,(H2,17,19)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAKGCORYFAQBX-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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